

# Aurintricarboxylic Acid: A Comprehensive Technical Guide on its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound that has been a subject of scientific inquiry for over a century. Initially synthesized in 1892, its journey from a simple dye to a multifaceted biochemical tool has been remarkable.[1][2] This technical guide provides an indepth exploration of the discovery, history, and diverse biological activities of ATA. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, quantitative inhibitory data, and key experimental protocols.

## **Discovery and Historical Perspective**

The synthesis of **Aurintricarboxylic acid** was first reported in 1892 through a condensation reaction of salicylic acid and formaldehyde in the presence of sulfuric acid and nitrite.[1][2] For many years, it was primarily known as a triphenylmethane dye. However, seminal studies in the 1960s and 1970s unveiled its potential as a potent inhibitor of protein synthesis, sparking significant interest in its biological activities.[2][3] These early investigations revealed that ATA could prevent the attachment of messenger RNA to ribosomes, thereby inhibiting the initiation of protein synthesis.[1][3]



It is crucial to note that commercial preparations of ATA are typically heterogeneous mixtures of polymers with varying molecular weights.[4] This heterogeneity can influence its biological effects, a factor that has been a recurring theme in the history of its research.[4] Indeed, some studies suggest that the monomeric form of ATA may be inactive, with its biological activities attributable to higher molecular weight polymeric species.[1][2]

### **Mechanism of Action**

The primary mechanism of action of **Aurintricarboxylic acid** lies in its ability to inhibit protein-nucleic acid interactions.[5][6][7] This is achieved through competition with nucleic acids for their binding sites on proteins.[5][7] Spectroscopic studies have shown that polymeric ATA binds to the active sites of enzymes like bovine pancreatic ribonuclease A (RNase A), displacing nucleic acid substrates.[5]

ATA's inhibitory effects are broad, targeting a variety of enzymes and processes that involve protein-nucleic acid complexes. It is a potent inhibitor of ribonucleases and topoisomerase II.[6] [8][9] The inhibition of topoisomerase II is particularly noteworthy as it does not stabilize the "cleavable complex," a mechanism common to many other topoisomerase II inhibitors.[8] Instead, ATA prevents the binding of the enzyme to DNA and inhibits its ATPase activity.[8]

Furthermore, ATA has been shown to be a stable free radical, which may contribute to its broad-spectrum inhibitory effects.[5][6]

### **Quantitative Inhibitory Data**

The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative data for **Aurintricarboxylic acid** against various biological targets. It is important to consider that these values may vary depending on the specific experimental conditions and the heterogeneity of the ATA preparation used.



| Target                                                | Assay Type                          | Reported<br>IC50/EC50/Ki            | Reference |
|-------------------------------------------------------|-------------------------------------|-------------------------------------|-----------|
| P2X1 Receptors (rat)                                  | Allosteric Antagonism               | 8.6 nM                              | [10]      |
| P2X3 Receptors (rat)                                  | Allosteric Antagonism               | 72.9 nM                             | [10]      |
| Cystathionine y-lyase<br>(CSE)                        | Enzyme Inhibition                   | 0.6 μΜ                              | [10]      |
| miRNA function<br>modifier                            | miRNA Regulation                    | 0.47 μΜ                             | [10]      |
| DNA Topoisomerase II<br>(yeast)                       | Relaxation Assay                    | ~75 nM                              | [8]       |
| SARS-CoV-2 PLpro                                      | Enzyme Inhibition                   | 30 μM (IC50), 16 μM<br>(Ki)         | [11][12]  |
| SARS-CoV-2 (in Vero<br>E6 cells)                      | Antiviral Assay                     | 50 μΜ                               | [11][12]  |
| TWEAK-Fn14<br>Signaling                               | Inhibition in<br>Glioblastoma Cells | ~10 µM                              | [12]      |
| Protein Synthesis (in vitro)                          | Rabbit Reticulocyte<br>Lysate       | Significant inhibition at 10-100 μM | [12]      |
| SARS-CoV-2 RdRp                                       | RNA Replication                     | 56 nM                               | [1][4]    |
| Yersinia YopH                                         | Phosphatase Activity Inhibition     | 10 nM                               | [4]       |
| HIV-1 (in MT-4 cells)                                 | Cytopathic Effect Prevention        | Varies with molecular weight        | [4][13]   |
| Dichlorohexamer ATA<br>Analogue (SARS-<br>CoV-2 RdRp) | RNA Replication<br>Inhibition       | 108 nM                              | [1][4]    |
| SARS-CoV (in Vero cells)                              | Antiviral Assay                     | 200 μg/ml                           | [14]      |



| Human Enterovirus 71<br>(in Vero cells) | Antiviral Assay                 | 2.9 μΜ     | [14] |
|-----------------------------------------|---------------------------------|------------|------|
| HIV-1 (in MT-4 cells)                   | Cytopathic Effect<br>Prevention | 1.1 μg/ml  | [14] |
| HIV-2 (in MT-4 cells)                   | Cytopathic Effect<br>Prevention | 0.85 μg/ml | [14] |

# **Key Biological Activities and Signaling Pathways Inhibition of Apoptosis**

**Aurintricarboxylic acid** is a well-documented inhibitor of apoptosis in various cell types.[6][8] [15] This effect is often attributed to its ability to inhibit endonucleases, which are responsible for the characteristic internucleosomal DNA fragmentation observed during apoptosis.[8][15] By preventing DNA nicking, ATA can almost completely inhibit apoptosis induced by agents like sanguinarine.[15] Furthermore, its inhibition of topoisomerase II, an enzyme involved in chromatin condensation during apoptosis, may also contribute to its anti-apoptotic effects.[9] ATA also inhibits calpain, a Ca2+-activated protease that is activated during apoptosis.[6]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurintricarboxylic acid: inhibitor of initiation of protein synthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of proteinnucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurintricarboxylic acid Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells







[pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of topoisomerase II by aurintricarboxylic acid: implications for mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preparation and anti-HIV activities of aurintricarboxylic acid fractions and analogues: direct correlation of antiviral potency with molecular weight PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Aurintricarboxylic acid inhibits protein synthesis independent, sanguinarine-induced apoptosis and oncosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aurintricarboxylic Acid: A Comprehensive Technical Guide on its Discovery and Scientific History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623186#discovery-and-history-of-aurintricarboxylic-acid-in-scientific-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com